2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC20038590
Molecular Formula: C24H21ClN4O2S
Molecular Weight: 465.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21ClN4O2S |
|---|---|
| Molecular Weight | 465.0 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H21ClN4O2S/c1-16-6-12-20(13-7-16)29-23(17-8-10-18(25)11-9-17)27-28-24(29)32-15-22(30)26-19-4-3-5-21(14-19)31-2/h3-14H,15H2,1-2H3,(H,26,30) |
| Standard InChI Key | WEKGXDHRSTUVEE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |
Introduction
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic compound characterized by its triazole-based structure. This compound belongs to a class of heterocyclic compounds containing sulfur and nitrogen atoms, making it significant in medicinal chemistry due to its potential pharmacological properties.
Synthesis and Characterization
3.1 Synthesis
The synthesis typically involves:
-
Formation of the triazole ring through cyclization reactions.
-
Introduction of the chlorophenyl and methylphenyl groups via substitution reactions.
-
Coupling with sulfanyl and acetamide derivatives to complete the structure.
3.2 Characterization Techniques
The compound is characterized using:
-
Nuclear Magnetic Resonance (NMR): For determining hydrogen and carbon environments.
-
Mass Spectrometry (MS): For verifying molecular weight.
-
Infrared Spectroscopy (IR): For identifying functional groups like amides and sulfanyl linkages .
Research Findings
6.1 Biological Activity
Although specific experimental data for this compound is unavailable, related compounds exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume